J-104129

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

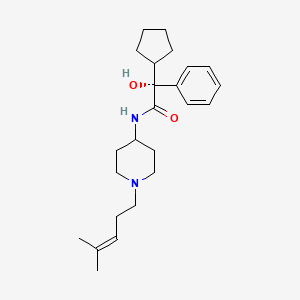

J-104129 is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidinyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J-104129 typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the piperidinyl group, and the attachment of the phenylacetamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

J-104129 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

J-104129 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of J-104129 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- J-104129

- This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Biological Activity

J-104129 is a selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR), a member of the muscarinic receptor family involved in various physiological processes. This compound has garnered significant attention in pharmacology and immunology due to its role in modulating immune responses and neurotransmission.

This compound selectively inhibits the M3 mAChR, which is coupled to Gq/11 proteins. Upon activation, M3 receptors stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and activation of protein kinase C (PKC), which are crucial for various cellular functions, including cytokine production and T cell differentiation .

Immune Modulation

Research indicates that this compound significantly impacts immune cell function. In studies involving splenic immune cells, this compound was shown to attenuate the production of the Th2 cytokine IL-4, suggesting its potential role in modulating allergic responses and Th2 polarization . Additionally, M3 mAChR-deficient mice exhibited impaired immune responses when challenged with pathogens, further confirming the receptor's importance in adaptive immunity .

Table 1: Effects of this compound on Cytokine Production

| Study Type | Observation | Result |

|---|---|---|

| In vivo | Helminth infection in mice | Reduced IL-4 production |

| Ex vivo | Stimulation of lymphocytes with Oxo-M | Enhanced IL-2 secretion blocked by this compound |

| Clinical Study | Insulin secretion response | Inhibited by this compound |

Neurotransmission Effects

In the context of neurotransmission, this compound has been shown to influence synaptic activity in various neuronal populations. For instance, it blocks excitatory responses mediated by M3 mAChRs in medial vestibular nucleus neurons, which are critical for balance control. This blockade suggests therapeutic potential for vestibular disorders .

Case Study: Vestibular Function

A study examining the effects of this compound on medial vestibular nucleus neurons demonstrated that its administration resulted in decreased excitatory input from vestibular primary afferents. This finding underscores the role of M3 mAChRs in modulating neuronal excitability and synaptic input, highlighting potential applications in treating balance-related disorders .

Pharmacokinetics and Safety Profile

This compound is characterized by limited central nervous system penetration due to its physicochemical properties, which may reduce potential side effects associated with central cholinergic modulation. The compound's pharmacokinetic profile indicates a focus on peripheral effects, making it an attractive candidate for targeted therapies without significant CNS-related adverse effects .

Properties

Molecular Formula |

C24H36N2O2 |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |

InChI |

InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1 |

InChI Key |

YECZUVJTDYORCB-DEOSSOPVSA-N |

SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

Synonyms |

J 104129 J-104129 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.